molecular formula C14H16N4O2S B5656013 4-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}morpholine

4-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}morpholine

Cat. No. B5656013
M. Wt: 304.37 g/mol
InChI Key: MFWJWZDSKNGPIB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of morpholine derivatives, including the specific triazolylmorpholine structures, involves novel synthetic chemistry methods. These methods often involve the interaction of morpholine with various other compounds, such as isothiazolium salts or aldehydes, under specific conditions to yield the desired morpholine derivatives. The process may include steps like refluxing, crystallization, and reactions with different reagents to introduce the triazolyl group and other substituents into the morpholine ring (Hale et al., 1998).

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be extensively analyzed using techniques like X-ray crystallography and NMR spectroscopy. Structural analysis reveals the geometry of the molecules, including bond angles and lengths, which are crucial for understanding the compound's chemical reactivity and biological interactions. For example, the synthesis and structural elucidation of certain morpholine derivatives show the arrangement of substituents around the morpholine core and their potential impact on biological activity (Mamatha S.V et al., 2019).

Chemical Reactions and Properties

Morpholine derivatives participate in various chemical reactions based on their functional groups. The triazolyl group, for instance, can interact with different reagents leading to a range of chemical transformations. These reactions can include nucleophilic substitutions, coupling reactions, and cyclizations, which are essential for the synthesis of diverse morpholine-based compounds with potential biological activities (Wolf et al., 2008).

Physical Properties Analysis

The physical properties of morpholine derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in medicinal chemistry. These properties affect the compound's stability, formulation, and bioavailability. For instance, solubility in various solvents and melting points can be determined experimentally, providing essential data for drug formulation and synthesis optimization (Gül Kotan et al., 2016).

Chemical Properties Analysis

The chemical properties of "4-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}morpholine" derivatives, such as reactivity, stability, and interaction with biological targets, are influenced by their molecular structure. Studies often focus on the reactivity of the triazolyl and morpholine groups under different chemical conditions, which can lead to the identification of potent biological activities or the optimization of the compound's chemical properties for better therapeutic effects (Fathalla et al., 2002).

Future Directions

The future directions for the research on “4-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}morpholine” could involve further investigation of its biological activities. For instance, its anticancer activity could be evaluated against various cancer cell lines . Additionally, molecular docking studies could be conducted to understand the mechanism and binding modes of these derivatives in the binding pocket of potential targets .

properties

IUPAC Name

1-morpholin-4-yl-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c19-13(17-6-8-20-9-7-17)10-21-14-15-11-18(16-14)12-4-2-1-3-5-12/h1-5,11H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWJWZDSKNGPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NN(C=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(morpholin-4-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone

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